molecular formula C6H4BrN3 B3022150 5-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1449693-24-6

5-bromo-1H-pyrazolo[3,4-b]pyridine

Número de catálogo: B3022150
Número CAS: 1449693-24-6
Peso molecular: 198.02
Clave InChI: BASYLPMLKGQZOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-1H-pyrazolo[3,4-b]pyridine, or 5-Br-1H-PP, is an aromatic heterocyclic compound that has been widely used in scientific research due to its unique structure and properties. It is a versatile compound that can be used in a variety of applications and has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. 5-Br-1H-PP is a key intermediate in the synthesis of many biologically active compounds, such as pharmaceuticals, agrochemicals, and natural products. Additionally, its structure allows it to interact with a variety of biological molecules and has been used to study the structure and function of proteins and other biomolecules.

Aplicaciones Científicas De Investigación

Antibacterial and Antioxidant Applications

A study by Variya et al. (2019) highlights the synthesis of novel derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine, showcasing their potential as antibacterial and antioxidant agents. These derivatives displayed significant activity against both Gram-positive and Gram-negative bacterial strains, outperforming the standard drug streptomycin in some cases. Additionally, these compounds exhibited moderate to good antioxidant properties, as evidenced by DPPH and Superoxide radical scavenging assays. This research underscores the potential of this compound derivatives in the development of new antibacterial and antioxidant candidates (Variya, Panchal, & Patel, 2019).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Another significant application is found in the synthesis of 7-azaindazole-chalcone derivatives from this compound-3-carbaldehyde, as demonstrated by Chamakuri, Murthy Muppavarapu, & Yellu (2016). These derivatives were synthesized through a series of reactions and evaluated for their anti-inflammatory and analgesic activities. Certain derivatives exhibited excellent anti-inflammatory and analgesic activities, suggesting the potential of this compound as a precursor in developing new pharmaceutical compounds (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

Polyheterocyclic Ring System Synthesis

Abdel‐Latif, Mehdhar, & Abdel-Ghani (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine for constructing new polyheterocyclic ring systems. This study showcases the versatility of this compound derivatives in synthesizing complex heterocyclic compounds. The synthesized compounds were also evaluated for their in vitro antibacterial properties, indicating the compound's potential in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Biomedical Applications Overview

Donaire-Arias et al. (2022) provided an overview of the biomedical applications of 1H-pyrazolo[3,4-b]pyridines, including this compound. This comprehensive review covers the diversity of substituents, synthetic methods, and biomedical applications of such compounds, highlighting their significance in pharmaceutical research (Donaire-Arias et al., 2022).

Direcciones Futuras

The future directions for research on 5-bromo-1H-pyrazolo[3,4-b]pyridine are likely to involve further exploration of its potential applications, particularly in the field of medicinal chemistry. For instance, its derivatives have shown potential as TRK inhibitors, suggesting possible applications in cancer treatment .

Análisis Bioquímico

Biochemical Properties

5-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that are involved in the proliferation, differentiation, and survival of cells. The compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby blocking downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to the suppression of cancer cell growth and proliferation, making this compound a promising candidate for anticancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. For instance, it has demonstrated selective inhibition of the Km-12 cell line with an IC50 value of 0.304 μM . Additionally, this compound affects cell signaling pathways by inhibiting the phosphorylation of TRKs, which in turn disrupts downstream signaling cascades involved in cell survival and proliferation . This compound also influences gene expression by modulating the activity of transcription factors that are regulated by TRK signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of TRKs. The compound binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues that are essential for TRK activation . This binding interaction is facilitated by the bromine atom at the 5-position, which enhances the compound’s affinity for the kinase domain. Additionally, this compound may also interact with other biomolecules involved in TRK signaling, further contributing to its inhibitory effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound has shown good plasma stability, which is crucial for its potential therapeutic applications Over time, the inhibitory effects of this compound on TRK signaling pathways remain consistent, indicating that the compound maintains its activity during prolonged exposure

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At lower doses, the compound effectively inhibits TRK activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound has shown low inhibitory activity against most cytochrome P450 isoforms, except for CYP2C9 . This interaction with CYP2C9 may affect the metabolism of other drugs that are substrates of this enzyme, potentially leading to drug-drug interactions. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in TRK signaling pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is likely transported into cells via passive diffusion due to its small molecular size and lipophilicity . Once inside the cell, this compound may interact with transporters or binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within target tissues are essential for its inhibitory effects on TRK signaling pathways.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound is expected to localize primarily in the cytoplasm, where it can interact with TRKs and other signaling molecules . Additionally, post-translational modifications or targeting signals may direct this compound to specific subcellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular processes.

Propiedades

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYLPMLKGQZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654277
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-17-2
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-fluoronicotinaldehyde (0.580 g, 2.8 mmol), 4-methylbenzenesulfonic acid (0.060 g, 0.35 mmol) and anhydrous hydrazine (0.450 ml, 14 mmol) in 5 mL of i-PrOH was heated at 145° C. for 15 min in the microwave (Initiator by Biotage). The reaction was diluted with H2O and the solid was filtered washed with H2O and air-dried to give a white amorphous solid. MS (M+H)+ 198, 200.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2-bromomalonaldehyde (Aldrich; 2.5 g, 16.5 mmol) and 3-aminopyrazole (Aldrich; 1.38 g, 16.5 mmol) in glacial acetic acid (25 mL) and reflux under nitrogen for 2 h. Concentrate under reduced pressure and dissolve the residue in absolute methanol (150 mL), vacuum filter through a pad of diatomaceous earth and concentrate under reduced pressure. Purify via chromatography (silica gel, hexane to 50% ethyl acetate/50% hexane) to obtain 365 mg (11%) of the title compound as a light yellow solid. TOF MS ES+ exact mass calculated for C6H5N3Br (p+H): m/z=197.9667, Found: 197.9674.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
11%

Synthesis routes and methods III

Procedure details

A solution of 1H-pyrazol-5-amine x79 (25 g, 1 eq, 0.3 mol) and bromomalonaldehyde x9 (45.4 g, 1 eq, 0.3 mol) ethanol (250 ml) is refluxed for 2 hours. After cooling, the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure and the crude is purified using chiral chromatography affording 5-bromo-1H-pyrazolo[3,4-b]pyridine x80 (yield: 2.1%; LC-MS (MH+): 198/200) and 6-bromopyrazolo[1,5-a]pyrimidine x81 (yield: 13.8%; LC-MS (MH+): 198/200).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1H-Pyrazol-5-amine (5.3 g, 64 mmol) and 2-bromomalonaldehyde (9.9 g, 64 mmol) were suspended in acetic acid (100 mL). The reaction mixture was heated to reflux under N2 for 6 hours. The reaction mixture was cooled to room temperature and concentrated to give a solid. The crude solids were suspended in MeOH (200 mL) and absorbed onto silica gel (200 g). The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (4:1), hexanes/ethyl acetate (2:1) to give 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid (3.1 g, 25%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-pyrazolo[3,4-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.